3-Aminopyridine-2-butyronitrile

Physicochemical profiling Chromatographic method development Lead optimization

3-Aminopyridine-2-butyronitrile (IUPAC: 4-(3-aminopyridin-2-yl)butanenitrile; CAS 84604-29-5) is a C9H11N3 heterocyclic building block comprising a 3-aminopyridine core linked at its 2-position to a three-carbon butyronitrile chain. The compound carries a characteristic logP of 0.529 and a boiling point of 345.7 °C at 760 mmHg.

Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
CAS No. 84604-29-5
Cat. No. B3359244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopyridine-2-butyronitrile
CAS84604-29-5
Molecular FormulaC9H11N3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)CCCC#N)N
InChIInChI=1S/C9H11N3/c10-6-2-1-5-9-8(11)4-3-7-12-9/h3-4,7H,1-2,5,11H2
InChIKeyDYBCZGAECZNGOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminopyridine-2-butyronitrile (CAS 84604-29-5): A Documented Intermediate for Dual H1/H2 Antagonist Synthesis


3-Aminopyridine-2-butyronitrile (IUPAC: 4-(3-aminopyridin-2-yl)butanenitrile; CAS 84604-29-5) is a C9H11N3 heterocyclic building block comprising a 3-aminopyridine core linked at its 2-position to a three-carbon butyronitrile chain. The compound carries a characteristic logP of 0.529 and a boiling point of 345.7 °C at 760 mmHg [1]. It is most specifically characterized as the penultimate intermediate (compound V) in the patented SmithKline Beecham synthesis of icotidine (SK&F 93319), a dual histamine H1- and H2-receptor antagonist, with the synthetic route protected under GB 1564502, US 4426526, and EP 0017679 [2][3]. This defined role—embedding a reactive 3-amino group ortho to a 3-cyanopropyl substituent—sets it apart from generic aminopyridine derivatives that lack the three-carbon nitrile tether required for this specific downstream transformation sequence.

Why 3-Aminopyridine-2-butyronitrile Cannot Be Replaced by Simpler Aminopyridine Analogs


In-class aminopyridine analogs—such as 3-aminopyridine-2-carbonitrile (CAS 42242-11-5), 2-(3-aminopyridin-2-yl)acetonitrile (CAS 1018949-67-1), or unsubstituted 3-aminopyridine (CAS 462-08-8)—differ fundamentally in nitrile chain length, logP, and boiling point, resulting in distinct reactivity, solubility, and chromatographic behavior [1][2]. The three-carbon butyronitrile spacer in the target compound is structurally required for the reduction→diazotization→hydrolysis sequence that converts it to 2-(3-cyanopropyl)-3-hydroxypyridine, the immediate precursor for icotidine methyl ether formation [3]. Substituting a homolog with a one-carbon acetonitrile or zero-carbon carbonitrile chain would produce the wrong homolog in subsequent steps, making the downstream drug substance unreachable by the patented route. Additionally, the measured logP of 0.529 predicts systematically different reversed-phase HPLC retention versus analogs with logP values of ~0.8–1.1, directly affecting purity monitoring and impurity profiling in regulated environments [1][2].

Quantitative Comparator Evidence: 3-Aminopyridine-2-butyronitrile vs. Closest Analogs


LogP Differentiation: 3-Aminopyridine-2-butyronitrile (0.53) vs. 3-Aminopyridine-2-carbonitrile (1.12)

The target compound exhibits a measured logP of 0.529 [1], whereas 3-aminopyridine-2-carbonitrile (CAS 42242-11-5)—the closest commercially available aminopyridine nitrile analog lacking the butyronitrile spacer—has a reported logP of 1.11668 [2]. The difference of ΔlogP ≈ 0.59 units represents a roughly 3.9-fold lower octanol/water partition coefficient, conferring significantly greater aqueous compatibility.

Physicochemical profiling Chromatographic method development Lead optimization

Boiling Point Differential: Target (345.7 °C) vs. 3-Aminopyridine-2-carbonitrile (368.2 °C)

The boiling point of 3-aminopyridine-2-butyronitrile is 345.7 °C at 760 mmHg [1], compared to 368.2 °C for 3-aminopyridine-2-carbonitrile [2]. The 22.5 °C lower boiling point of the target compound, despite its higher molecular weight (161.2 vs. 119.1 g/mol), reflects the conformational flexibility and reduced polarity of the butyronitrile chain, which weakens intermolecular hydrogen bonding relative to the rigid, planar carbonitrile analog.

Purification Distillation Thermal stability

Chain-Length Dependent Density: Target (1.112 g/cm³) vs. Acetonitrile Analog (1.198 g/cm³)

The density of 3-aminopyridine-2-butyronitrile is 1.112 g/cm³ [1], whereas the shorter-chain homolog 2-(3-aminopyridin-2-yl)acetonitrile (CAS 1018949-67-1) has a higher predicted density of 1.198 g/cm³ . The ~7.2% lower density of the target is consistent with the increased aliphatic character imparted by the butyronitrile chain, reducing crystal packing efficiency.

Formulation Material handling Quality control

Patented Synthetic Role as Exclusive Icotidine Intermediate: No Analog Substitution Permitted

In the published icotidine synthetic route (SmithKline Beecham, EP 0017679 / GB 1564502 / US 4426526), 3-amino-2-(3-cyanopropyl)pyridine (V) is the sole documented intermediate undergoing diazotization/hydrolysis to 2-(3-cyanopropyl)-3-hydroxypyridine (VI) [1][2]. No alternative aminopyridine nitrile with a different chain length is described in the patent family as capable of yielding the correct downstream intermediate. Attempts to substitute 3-aminopyridine-2-carbonitrile or 2-(3-aminopyridin-2-yl)acetonitrile would produce the wrong hydroxylated product (3-hydroxypyridine-2-carbonitrile or 2-(3-hydroxypyridin-2-yl)acetonitrile), which are structurally incapable of undergoing the subsequent methylation and LiAlH₄ reduction steps to reach icotidine.

Medicinal chemistry Process chemistry Intellectual property

Flash Point Safety Margin: Target (162.9 °C) vs. 3-Aminopyridine-2-carbonitrile (176.5 °C)

The flash point of 3-aminopyridine-2-butyronitrile is 162.9 °C [1], while 3-aminopyridine-2-carbonitrile reports a higher flash point of 176.5 °C [2]. Although both fall above typical flammable liquid thresholds, the 13.6 °C lower flash point for the target compound places it closer to regulatory thresholds that may influence storage and transport classification under GHS.

Process safety Storage classification Transport compliance

Procurement-Driven Application Scenarios for 3-Aminopyridine-2-butyronitrile


Icotidine and Dual H1/H2 Antagonist Medicinal Chemistry Programs

For research groups synthesizing icotidine (SK&F 93319) or its structural analogs, 3-aminopyridine-2-butyronitrile is the designated intermediate (V) in the patented SmithKline Beecham route [1]. Its three-carbon nitrile chain length is structurally mandatory for the successive diazotization/hydrolysis and methylation steps that yield the 2-(4-aminobutyl)-3-methoxypyridine fragment required for final pyrimidinone condensation [1][2]. No shorter-chain aminopyridine nitrile analog can deliver the correct carbon skeleton.

Reversed-Phase HPLC Method Development and Impurity Profiling

The compound's moderate logP of 0.529 and its validated separation on Newcrom R1 mixed-mode columns (MeCN/water/phosphoric acid mobile phase) provide a documented chromatographic starting point [3]. The logP differentiates it from 3-aminopyridine-2-carbonitrile (logP ≈ 1.12) by ~0.59 units, translating to baseline-resolvable retention time differences—an essential criterion for purity release testing in pharmaceutical intermediate procurement.

Process Development for 3-Cyanopropyl-Functionalized Pyridine Building Blocks

As the sole commercially cataloged aminopyridine bearing a 3-cyanopropyl substituent at the 2-position, the compound serves as a unique starting material for parallel medicinal chemistry exploring the impact of the butyronitrile spacer on target binding [4]. Its boiling point (345.7 °C) is 22.5 °C lower than the carbonitrile analog, offering easier distillative purification during scale-up [5].

Incoming Material Identity Verification via Density Measurement

With a density of 1.112 g/cm³, the compound can be rapidly distinguished from the shorter acetonitrile homolog (density 1.198 g/cm³) using a simple pycnometer or digital densitometer [6]. This provides a low-cost, non-instrumental identity check suitable for warehouse receiving areas without immediate HPLC access.

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